(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Description
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride (CAS: 1536808-84-0) is a diarylmethanamine derivative featuring two aromatic substituents: a 2,4-dimethylphenyl group and a 3-methanesulfonylphenyl group. The methanesulfonyl (mesyl) group confers strong electron-withdrawing properties, while the dimethylphenyl moiety introduces steric bulk and lipophilicity. This compound is typically synthesized via sulfonation and subsequent amine salt formation, as inferred from related synthetic pathways in and . Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical research .
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)20(3,18)19;/h4-10,16H,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQNOICCBZWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC(=CC=C2)S(=O)(=O)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Methanesulfonyl-Substituted Aromatic Intermediate
The methanesulfonyl group (–SO2CH3) is introduced onto the phenyl ring commonly via sulfonylation reactions using methanesulfonyl chloride or methanesulfonic acid derivatives under controlled conditions.
- Typical Reaction Conditions: Aromatic sulfonylation is performed in the presence of a base such as pyridine or triethylamine to capture the released HCl, often in an inert solvent like dichloromethane or tetrahydrofuran.
- Temperature Control: The reaction is maintained at low temperatures (0–5 °C) initially to control reactivity and then warmed to room temperature for completion.
- Purification: The sulfonylated aromatic intermediate is purified by aqueous workup followed by recrystallization or chromatography.
Formation of the Methanamine Linkage
The key step involves coupling the 2,4-dimethylphenyl moiety with the 3-methanesulfonylphenyl group through a methanamine bridge.
- Reductive Amination Approach: A common method is reductive amination, where an aldehyde or ketone derivative of one aromatic ring is reacted with an amine derivative of the other ring.
- Reagents: Formaldehyde or paraformaldehyde is used as the methylene source, reacting with the amine to form the methanamine linkage.
- Catalysts and Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride are typical mild reducing agents employed to reduce the imine intermediate selectively.
- Solvent Systems: Methanol or ethanol are often used as solvents, with pH carefully controlled to favor imine formation and reduction.
Conversion to Hydrochloride Salt
- Salt Formation: The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol.
- Isolation: The hydrochloride salt precipitates out and is collected by filtration.
- Drying and Characterization: The salt is dried under vacuum and characterized by melting point, NMR, and mass spectrometry to confirm identity and purity.
Detailed Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Aromatic sulfonylation | Methanesulfonyl chloride, pyridine, DCM, 0–25 °C | 85–90 | Controlled addition, aqueous workup |
| Reductive amination | 2,4-Dimethylphenylamine, formaldehyde, NaBH3CN, MeOH | 75–80 | pH ~6, room temp, monitored by TLC |
| Hydrochloride salt formation | HCl in ethanol or ether | >95 | Precipitation, filtration, vacuum drying |
Research Findings and Optimization Notes
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress, especially during reductive amination.
- Selectivity: Use of mild reducing agents ensures selective reduction of imine without over-reduction or side reactions.
- Purity: The hydrochloride salt form enhances compound stability and crystallinity, facilitating purification.
- Solvent Choice: Polar protic solvents like methanol favor imine formation and reduction, while nonpolar solvents are preferred for sulfonylation to minimize side reactions.
- Temperature Control: Low temperatures during sulfonylation prevent polysubstitution and degradation.
Summary Table of Preparation Methodology
| Stage | Reaction Type | Key Reagents | Solvent | Temperature | Yield Range | Remarks |
|---|---|---|---|---|---|---|
| Sulfonylation | Electrophilic aromatic substitution | Methanesulfonyl chloride, base | DCM, pyridine | 0–25 °C | 85–90% | Controlled addition critical |
| Methanamine linkage | Reductive amination | Formaldehyde, NaBH3CN | Methanol | 0–25 °C | 75–80% | pH control important |
| Hydrochloride salt formation | Salt formation | HCl | Ethanol/ether | Room temperature | >95% | Precipitation and filtration |
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Potential
Research indicates that (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride may serve as a potential therapeutic agent due to its structural similarity to known pharmacological compounds. Its applications in drug development could include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The methanesulfonyl group can enhance interactions with biological targets involved in cancer progression.
- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound could be explored for neuroprotective applications, particularly in neurodegenerative disorders.
Case Study: Thrombocytopenia Treatment
A related compound has been investigated for its agonistic effects on thrombopoietin receptors, which are crucial for platelet production. This suggests that (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride could be further studied for similar therapeutic applications in enhancing platelet counts in thrombocytopenic patients.
Fluorescent Probes
The photophysical properties of (2,4-dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride make it a candidate for use as a fluorescent probe in biological assays. Its ability to emit fluorescence upon excitation can facilitate:
- Cell Imaging : Used in live-cell imaging studies to track cellular processes.
- Biomolecular Interactions : Investigating protein-ligand interactions through fluorescence resonance energy transfer (FRET) techniques.
Organic Electronics
The compound's unique electronic properties position it as a potential material in organic electronics:
- Organic Light Emitting Diodes (OLEDs) : Its stability and electronic characteristics may allow it to function as an emissive layer or host material in OLEDs.
- Organic Photovoltaics (OPVs) : The compound could be explored for use in OPVs due to its ability to facilitate charge transport.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound Name | CAS | Substituents | Key Structural Differences | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 1536808-84-0 | 2,4-Dimethylphenyl; 3-methanesulfonylphenyl | — | ~291.82* |
| (2,6-Dimethylphenyl)methanamine HCl | 21294-14-4 | 2,6-Dimethylphenyl | Single phenyl ring; lacks sulfonyl group | 171.67 |
| (3,4-Dimethylphenyl)methanamine HCl | 4152-83-4 | 3,4-Dimethylphenyl | Single phenyl ring; methyl positions differ | 171.67 |
| (4-Methoxyphenyl)(phenyl)methanamine HCl | 5267-46-9 | 4-Methoxyphenyl; phenyl | Methoxy (electron-donating) vs. mesyl (electron-withdrawing) | 249.74 |
| (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine HCl | 43198497† | 2-Chlorophenyl; 2,4-dimethylphenyl | Chloro substituent vs. mesyl group | 253.75 |
*Estimated based on molecular formula C₁₆H₁₉ClNO₂S. †PubChem CID ().
Key Insights :
Functional Group Comparisons
Key Insights :
- Sulfonyl-containing compounds (e.g., target compound, CAS 1803611-51-9) may exhibit stronger interactions with polar enzyme active sites compared to alkyl or halogenated analogs .
- Cyclopropyl groups (CAS 1213682-09-7) enhance rigidity and metabolic stability, whereas mesyl groups may improve solubility .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine HCl | (4-Methoxyphenyl)(phenyl)methanamine HCl |
|---|---|---|---|
| LogP* | ~2.8 (estimated) | ~3.1 | ~2.5 |
| Solubility (aq.) | Moderate (HCl salt) | Low (hydrophobic Cl) | Moderate (methoxy enhances polarity) |
| Molecular Weight | 291.82 | 253.75 | 249.74 |
| Synthetic Complexity | High (sulfonation steps) | Moderate (alkylation) | Low (ether formation) |
*Predicted using substituent contributions.
Key Insights :
- The target compound’s mesyl group reduces LogP compared to chloro analogs, balancing lipophilicity and solubility .
- Synthetic routes for sulfonated compounds (e.g., target) are more complex, impacting cost and scalability .
Research and Application Context
- Safety : Hydrochloride salts generally improve handling, but sulfonyl groups may introduce unique toxicity profiles requiring further study .
- Market Availability : The target compound is discontinued (), highlighting challenges in sourcing compared to simpler analogs like (2,6-dimethylphenyl)methanamine HCl .
Biological Activity
(2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- IUPAC Name : (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
- Molecular Formula : C16H19N·ClO2S
- CAS Number : 1354952-21-8
The biological activity of (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets within biological pathways. It is believed to modulate the activity of specific receptors and enzymes, which can lead to a range of physiological effects.
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have shown inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
- Case Study : A derivative exhibited an IC50 value of 0.3 µM against certain cancer cell lines, demonstrating potent cytotoxicity compared to standard treatments .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of hydroxysteroid dehydrogenases, which are critical in steroid metabolism. Inhibiting these enzymes can have therapeutic implications for conditions such as endometrial hyperplasia and cancer.
- Research Findings : Studies have shown that the compound can reverse estrogen-induced endometrial hyperplasia in transgenic mouse models, suggesting its potential as a therapeutic agent in hormone-related disorders .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,4-Dimethylphenyl)(3-methanesulfonylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 3-methanesulfonylbenzaldehyde with 2,4-dimethylphenylamine under catalytic hydrogenation (e.g., Pd/C or NaBH) may yield the amine intermediate, followed by HCl salt formation. Reaction temperature (25–80°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry of reagents should be optimized to minimize by-products like over-alkylated species. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?
- Methodological Answer : Use H/C NMR to confirm the aromatic substitution pattern and methanesulfonyl group integration. Discrepancies in NMR shifts (e.g., overlapping peaks) may arise from steric hindrance near the dimethylphenyl group; deuteration or 2D-COSY experiments can resolve these. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms sulfonyl (S=O, ~1350 cm) and amine (N–H, ~3300 cm) functional groups. Cross-validation with X-ray crystallography is ideal but requires high-purity crystals .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor-binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays (IC determination). Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines assess cytotoxicity. Dose-response curves (1 nM–100 µM) and statistical analysis (e.g., nonlinear regression for EC/IC) are essential. Include positive controls (e.g., known antagonists) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) during the amination step. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (ee). Kinetic resolution via enzymatic methods (e.g., lipase-mediated hydrolysis) may separate diastereomers. Computational modeling (DFT or molecular docking) predicts steric/electronic factors influencing enantioselectivity .
Q. What strategies address contradictory data in receptor-binding studies, such as conflicting IC values across assays?
- Methodological Answer : Variability may stem from assay conditions (e.g., buffer pH, membrane preparation methods). Standardize protocols: use identical cell lines (e.g., HEK293 expressing target receptors), temperature (25°C vs. 37°C), and incubation times. Validate results with orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Apply statistical tools (e.g., Grubbs’ test) to identify outliers and repeat experiments with fresh compound batches to exclude degradation artifacts .
Q. How can the environmental fate and biodegradation pathways of this compound be modeled in ecotoxicology studies?
- Methodological Answer : Use OECD 301 guidelines for aerobic biodegradation in activated sludge. LC-MS/MS tracks parent compound and metabolites (e.g., sulfonyl group hydrolysis products). QSAR models predict persistence (half-life) and bioaccumulation potential based on logP and molecular weight. Microcosm studies simulate soil/water systems to assess microbial degradation rates. Include controls (e.g., NaN to inhibit microbial activity) and replicate samples (n ≥ 3) .
Q. What computational methods predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?
- Methodological Answer : Use in silico tools like SwissADME or MOE to calculate descriptors: topological polar surface area (TPSA < 60 Å favors BBB penetration), logP (ideal range: 2–5), and P-glycoprotein substrate likelihood. Molecular dynamics simulations model lipid bilayer interactions. Validate predictions with in vivo studies (e.g., rodent brain/plasma ratio measurements via LC-MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
